molecular formula C11H20N4O B2929565 N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine CAS No. 1989638-32-5

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine

Cat. No.: B2929565
CAS No.: 1989638-32-5
M. Wt: 224.308
InChI Key: GUUUFGPKSXSYCA-QWRGUYRKSA-N
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Description

Chemical Structure:
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a morpholine derivative featuring a pyrazole substituent at the 3-position of the morpholine ring and a methylamine group at the 2-position. Its stereochemistry is defined as (2S,3S), which is critical for its interactions with biological targets .

Properties

IUPAC Name

N-methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUUFGPKSXSYCA-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1[C@@H](N(CCO1)C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine involves several key steps:

  • Formation of the Pyrazole Ring: Synthesis begins with the formation of a pyrazole ring, typically using hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.

  • Construction of the Morpholine Ring: This involves the nucleophilic substitution reaction between an epoxide and a primary amine, followed by cyclization.

  • Chiral Resolution: Ensuring the correct (2S,3S) configuration requires specific catalysts or resolution techniques.

Industrial Production Methods

On an industrial scale, the production methods are scaled up with a focus on optimizing yield and purity. This involves:

  • Batch Reactors: For precise control over reaction conditions.

  • Continuous Flow Reactors: To improve efficiency and consistency.

  • Crystallization and Recrystallization: For purifying the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or catalytic systems.

  • Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst can reduce double bonds or other oxidized functionalities.

  • Substitution: The presence of nitrogen and oxygen atoms makes it susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

  • Substituting Agents: Halogenating agents for electrophilic substitutions, organolithium reagents for nucleophilic substitutions.

Major Products Formed from These Reactions

  • Oxidation: Formation of oxidized derivatives, possibly including ketones or aldehydes.

  • Reduction: Hydrogenated derivatives where double bonds or nitro groups are reduced.

  • Substitution: Derivatives with altered substituents depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and stability, making it valuable for synthesizing other complex molecules.

Biology

Research explores its interaction with biological molecules, including enzymes and receptors, to understand its potential therapeutic applications.

Medicine

Industry

Used in the development of materials with specific properties, such as advanced polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine primarily interacts with:

  • Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

  • Receptors: Binding to cellular receptors to modulate signaling pathways.

Mechanistic Insights

Its effects are mediated through specific molecular interactions, which can be studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Molecular Properties :

  • Formula : C₁₁H₂₀N₄O
  • Molecular Weight : 222.17 g/mol
  • CAS No.: 2059908-65-3
  • Purity : 95% (as listed in commercial catalogs) .

These methods suggest the parent compound’s amine group is reactive for functionalization .

Applications :
The compound was cataloged as a building block for pharmaceutical or agrochemical research, though it is currently discontinued . Pyrazole-containing morpholines are often explored for bioactivity, such as plant growth modulation or neurological target engagement .

Structural and Functional Analogues

The table below compares key structural features, properties, and applications of the target compound with its analogues:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Reference(s)
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine Morpholine + pyrazole 4-Methyl morpholine; 3-(1-methylpyrazol-4-yl) 222.17 Building block for drug discovery
N-Methyl-1-(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (C26) Pyrazole Allyl, 3,5-dimethyl groups ~240 (estimated) Induces triple response in Arabidopsis
1-[(2S)-4-(5-Bromo-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine Morpholine + pyrazolopyridine Bromo-pyrazolopyridine substituent 312.17 Potential neurological target (NET)
N-Methyl-1-(morpholin-2-yl)methanamine Morpholine No pyrazole; simpler amine ~144 (estimated) Unspecified biochemical research
rac-(2S,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methanamine Morpholine + imidazole Ethyl morpholine; imidazole substituent ~235 (estimated) Medicinal chemistry scaffold
Key Findings :

Impact of Pyrazole vs. Other Heterocycles: Pyrazole-containing compounds (e.g., target compound, C26) are linked to plant growth modulation , while pyrazolopyridine derivatives () target neurological pathways like the norepinephrine transporter (NET) . Imidazole-substituted morpholines () may alter binding affinity due to differences in electron distribution .

Role of Stereochemistry :
The (2S,3S) configuration in the target compound likely enhances target selectivity compared to racemic or diastereomeric forms, as seen in chiral drug design .

Synthetic Flexibility :
The secondary amine in the target compound allows derivatization via sulfonylation () or alkylation (), enabling diverse pharmacological profiles. For example, fluoroethyl derivatives (e.g., FE@PHOXI1) improve metabolic stability .

Substituent Effects: Methyl vs. Pyrazole Substitutions: Allyl or tert-butyl groups () introduce steric bulk, which may reduce activity in plant models compared to the methyl-substituted parent compound .

Physical Property Considerations :
  • Higher molecular weights (e.g., 312 g/mol in ) may limit bioavailability, necessitating prodrug strategies.
  • Fluorinated derivatives (e.g., FE@PHOXI1) exhibit enhanced metabolic stability due to C-F bond resistance to oxidation .

Biological Activity

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O. Its molecular weight is approximately 286.38 g/mol. The structure features a morpholine ring substituted with a methyl group and a pyrazole moiety, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds containing the pyrazole and morpholine frameworks exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial and fungal strains. For instance, derivatives of 1-methyl-pyrazole have been utilized in fungicidal applications, demonstrating synergy with other active compounds to combat plant pathogens .
  • Anticancer Potential : Some studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
  • Neurological Effects : The morpholine structure is known for its neuroactive properties. Preliminary studies suggest potential applications in treating neurological disorders; however, more detailed investigations are required to confirm these effects.

The exact mechanism of action for this compound is not fully understood but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of pyrazole derivatives against various pathogens. Results indicated significant inhibition at low concentrations, suggesting potential agricultural applications .
  • Anticancer Research :
    • In vitro studies demonstrated that pyrazole-containing compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Neuropharmacology :
    • Research highlighted the neuroprotective effects of morpholine derivatives in models of neurodegenerative diseases, suggesting a role in modulating oxidative stress .

Data Summary Table

PropertyValue
Molecular FormulaC15H22N4O
Molecular Weight286.38 g/mol
Antimicrobial ActivityEffective against bacteria and fungi
Anticancer PotentialInduces apoptosis in cancer cells
Neurological EffectsPotential neuroprotective effects

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